molecular formula C20H18ClNO2 B1306843 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid CAS No. 590355-49-0

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid

Cat. No.: B1306843
CAS No.: 590355-49-0
M. Wt: 339.8 g/mol
InChI Key: DDONGYNAKBHELF-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, a chlorine atom at the 6th position of the quinoline ring, and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic conditions to form the quinoline ring. The tert-butyl group can be introduced via Friedel-Crafts alkylation, and the carboxylic acid group can be introduced through oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while substitution reactions can introduce various functional groups at the 6th position .

Scientific Research Applications

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-20(2,3)13-6-4-12(5-7-13)18-11-16(19(23)24)15-10-14(21)8-9-17(15)22-18/h4-11H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDONGYNAKBHELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163420
Record name 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590355-49-0
Record name 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590355-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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